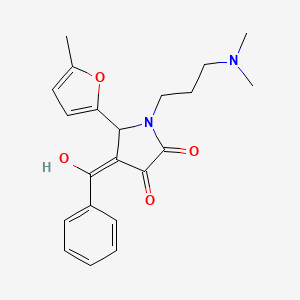

![molecular formula C17H16N2O2S2 B2646182 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034564-24-2](/img/structure/B2646182.png)

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of bithiophene, which is a type of organic compound with two thiophene rings connected by a single bond. Bithiophene derivatives have been used in various fields of science and technology, including organic chemistry, synthesis, material science, and pharmaceutical science .

Synthesis Analysis

While specific synthesis methods for this compound are not available, bithiophene derivatives are often synthesized using catalytic reactions, high pressure activated reactions, and various types of cycloaddition and dihydroamination .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant include density, color, hardness, melting and boiling points, and electrical conductivity .Aplicaciones Científicas De Investigación

Anticonvulsant Enaminones : Research on the crystal structures of anticonvulsant enaminones reveals insights into the hydrogen bonding patterns and structural conformations of related compounds, suggesting applications in the development of anticonvulsant drugs and the study of their molecular interactions (Kubicki, Bassyouni, & Codding, 2000).

Catalyzed Annulation for Tetrahydropyridines : The use of phosphine-catalyzed [4 + 2] annulation in synthesizing highly functionalized tetrahydropyridines showcases innovative approaches in chemical synthesis. Such methodologies can be applied to create novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Zhu, Lan, & Kwon, 2003).

Antimicrobial and Antifungal Agents : The development and biological evaluation of novel 6-oxo-pyridine-3-carboxamide derivatives highlight the potential of similar compounds in serving as antimicrobial and antifungal agents. Such research is crucial for discovering new therapeutic options against resistant microbial strains (El-Sehrawi et al., 2015).

Synthetic Routes and Chemical Properties : Evaluations of historical and new synthetic pathways for related compounds provide valuable knowledge on improving synthetic efficiency and understanding the chemical properties of such complex molecules. This research supports the advancement of chemical synthesis techniques and the exploration of new materials (Wiedemann & Grohmann, 2009).

Anticancer Activity : Studies on the reactivity and potential anticancer activity of carboxamide derivatives emphasize the role of structural analysis and electronic properties in designing compounds with therapeutic potentials. Such research is instrumental in the development of new anticancer drugs and understanding their interaction mechanisms at the molecular level (Al-Otaibi et al., 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-methyl-2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-19-9-2-3-14(17(19)21)16(20)18-8-6-13-4-5-15(23-13)12-7-10-22-11-12/h2-5,7,9-11H,6,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFHXFDBOSREIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

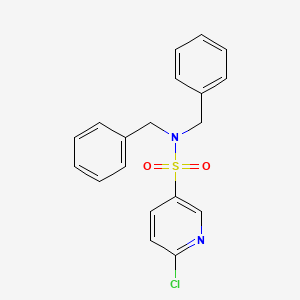

![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2646099.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2646101.png)

![2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2646110.png)

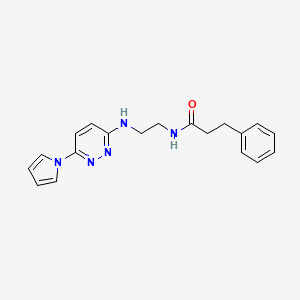

![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646111.png)

![1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2646113.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(o-tolyl)methanone](/img/structure/B2646114.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2646116.png)

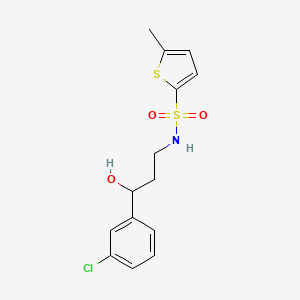

![2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2646119.png)

![2-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2646121.png)

![2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2646122.png)